

# Application Notes & Protocols: Preparation of Model Compounds for Hypoglycemic Activity Studies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 2-methylidenecyclopropane-1-carboxylate

**Cat. No.:** B1268014

[Get Quote](#)

## Introduction: The Role of Model Compounds in Diabetes Research

The global rise of diabetes mellitus necessitates the continuous development of novel therapeutic agents. At the core of this endeavor lies the synthesis and evaluation of model compounds, which are structurally representative molecules of major drug classes. These compounds serve as indispensable tools for researchers, enabling the elucidation of structure-activity relationships (SAR), validation of biological assays, and exploration of new therapeutic targets. This guide provides detailed, field-proven protocols for the preparation and validation of key model compounds from distinct classes of oral hypoglycemic agents.

The protocols herein are designed not merely as a list of steps but as a self-validating system. Each synthesis is followed by rigorous quality control (QC) procedures, ensuring the resulting compounds possess the identity, purity, and consistency required for generating reliable and reproducible biological data.<sup>[1][2][3]</sup> The causality behind experimental choices is explained, providing the foundational knowledge needed to adapt and troubleshoot these chemical transformations.

# General Laboratory Workflow for Model Compound Synthesis & Validation

A successful project in this domain follows a structured, multi-stage workflow. The process begins with strategic chemical synthesis and culminates in a fully characterized compound ready for biological screening. This systematic approach ensures that the biological effects observed are unequivocally attributable to the synthesized molecule.



[Click to download full resolution via product page](#)

Caption: General workflow for model compound preparation.

## Part I: The Biguanide Class - Synthesis of Metformin HCl

Metformin is a first-line therapeutic for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving peripheral insulin sensitivity.[4][5][6] Its synthesis is a straightforward example of nucleophilic addition to a cyano group.

### Protocol 1: Synthesis of Metformin Hydrochloride

This protocol describes the reaction of dimethylamine hydrochloride with dicyandiamide.[7][8] The use of pre-formed dimethylamine hydrochloride ensures the presence of the requisite ammonium salt for the reaction.

Reaction Scheme:  $(\text{CH}_3)_2\text{NH}\cdot\text{HCl} + \text{H}_2\text{N}(\text{CN})\text{C}=\text{NH} \rightarrow [(\text{CH}_3)_2\text{NC}(\text{NH})\text{NHC}(\text{NH})\text{NH}_2]\cdot\text{HCl}$

Materials & Reagents:

| Reagent                      | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|------------------------------|----------------------|--------|--------------|
| Dicyandiamide                | 84.08                | 50.0 g | 594.7        |
| Dimethylamine HCl            | 81.54                | 50.0 g | 613.2        |
| N,N-Dimethylacetamide (DMAc) | 87.12                | 200 mL | -            |
| 95% Ethanol                  | -                    | 250 mL | -            |
| Activated Carbon             | -                    | 1.0 g  | -            |

Procedure:

- **Reaction Setup:** To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add N,N-dimethylacetamide (200 mL), dicyandiamide (50.0 g), and dimethylamine hydrochloride (50.0 g).[8]

- Condensation: Heat the stirred mixture to  $140 \pm 5$  °C. The reaction is maintained at this temperature for 4-6 hours.[8]
  - Rationale: This temperature provides the necessary activation energy for the condensation reaction without causing significant degradation of the reactants or product.
- Crystallization: After the reaction period, cool the mixture to room temperature (20-30 °C) to induce crystallization of the crude product.[8]
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold DMAc. The filtrate can be processed to recover the solvent.[8]
- Recrystallization/Refining: Transfer the crude solid (approx. 83 g) to a 1 L flask. Add 95% ethanol (250 mL) and heat to reflux until all the solid dissolves.[8]
- Decolorization: Add activated carbon (1.0 g) to the hot solution and continue to reflux for 30 minutes to remove colored impurities.[8]
- Final Product Formation: Hot-filter the solution through a pad of celite to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
- Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.

Expected Outcome:

- Yield: ~90-95 g (approx. 85-90%)
- Appearance: White crystalline solid

## Quality Control for Metformin HCl

| Test              | Method                                    | Specification         |
|-------------------|-------------------------------------------|-----------------------|
| Identity          | $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, MS | Conforms to structure |
| Purity            | HPLC (C18 column)                         | $\geq 98.5\%$         |
| Melting Point     | Melting Point Apparatus                   | 223-226 °C            |
| Residual Solvents | GC-HS                                     | Within ICH limits     |

## Part II: The Sulfonylurea Class - Synthesis of Glibenclamide (Glyburide)

Sulfonylureas stimulate insulin secretion from pancreatic  $\beta$ -cells by binding to and closing ATP-sensitive potassium channels.<sup>[4][6][9]</sup> The synthesis of Glibenclamide is a multi-step process involving amide formation, chlorosulfonation, and reaction with an isocyanate.<sup>[10][11]</sup>

### Protocol 2: Synthesis of Glibenclamide

This protocol outlines a convergent synthesis strategy.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Glibenclamide.

### Step 2A: Synthesis of N-[2-(4-chlorosulfonylphenyl)ethyl]-5-chloro-2-methoxybenzamide (Sulfonyl Chloride Intermediate)

- Amide Formation: React 5-chloro-2-methoxybenzoyl chloride with 2-phenylethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the precursor amide, N-(2-phenylethyl)-5-chloro-2-methoxybenzamide.[10]
- Chlorosulfonation: Cool chlorosulfonic acid (approx. 5 equivalents) to 0 °C in a flask equipped for gas evolution. Slowly add the precursor amide portion-wise, maintaining the temperature below 10 °C.
  - Rationale: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction is exothermic and releases HCl gas, requiring careful temperature control and a gas trap.
- Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
- Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate is often used directly in the next step.[12]

### Step 2B: Synthesis of Glibenclamide

- Sulfonamide Formation: Dissolve the crude sulfonyl chloride from the previous step in a solvent like acetone or THF. Cool the solution to 0-5 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise, until the reaction is complete.[10][13] The resulting sulfonamide intermediate is 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.
- Final Coupling: Dissolve the sulfonamide intermediate in a polar aprotic solvent like DMF. Add a base such as potassium tert-butoxide.[10]
- Isocyanate Addition: Add cyclohexyl isocyanate dropwise to the solution at 0-5 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours.[10]

- Rationale: The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the electrophilic carbon of the isocyanate, forming the final urea linkage.
- Precipitation & Purification: Pour the reaction mixture into acidified water (e.g., 1N HCl) to precipitate the crude Glibenclamide.<sup>[10]</sup> Collect the solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Quality Control for Glibenclamide

| Test          | Method                     | Specification         |
|---------------|----------------------------|-----------------------|
| Identity      | <sup>1</sup> H NMR, MS, IR | Conforms to structure |
| Purity        | HPLC (C18 column)          | ≥ 98.0%               |
| Melting Point | Melting Point Apparatus    | 172-175 °C            |

## Part III: The DPP-4 Inhibitor Class - Synthesis of (R)-Sitagliptin

Dipeptidyl peptidase-4 (DPP-4) inhibitors work by preventing the breakdown of incretin hormones like GLP-1, which in turn increases insulin secretion in a glucose-dependent manner.<sup>[9]</sup> Sitagliptin features a critical chiral  $\beta$ -amino acid backbone. Its synthesis is a showcase of modern asymmetric catalysis.

### Protocol 3: Asymmetric Synthesis of (R)-Sitagliptin

This protocol is based on the highly efficient second-generation manufacturing process developed by Merck, which utilizes an asymmetric hydrogenation of a prochiral enamine.<sup>[14]</sup><sup>[15]</sup>

Key Step: Asymmetric Hydrogenation

- Enamine Precursor Synthesis: The key intermediate, a protected enamine, is synthesized from 2,4,5-trifluorophenylacetic acid and a derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-<sup>[1]</sup><sup>[4]</sup><sup>[16]</sup>triazolo[4,3-a]pyrazine.<sup>[17]</sup><sup>[18]</sup>

- **Catalyst Preparation:** In an inert atmosphere glovebox, a rhodium precursor (e.g.,  $[\text{Rh}(\text{COD})\text{Cl}]_2$ ) is mixed with a chiral ferrocenyl diphosphine ligand, such as a Josiphos-type ligand (e.g., t-Bu JOSIPHOS), in a degassed solvent like methanol.[14]
  - **Rationale:** Chiral phosphine ligands coordinate to the rhodium metal center, creating a chiral environment. This chiral catalyst directs the addition of hydrogen to one face of the enamine double bond, leading to the preferential formation of one enantiomer.[19][20]
- **Hydrogenation Reaction:** The enamine precursor is dissolved in methanol in a high-pressure hydrogenation vessel. The prepared catalyst solution is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 100-200 psig).[14]
- **Reaction Conditions:** The reaction is stirred at a controlled temperature (e.g., 50 °C) for several hours until hydrogen uptake ceases.[14]
- **Work-up and Deprotection:** After releasing the pressure, the solvent is removed. The resulting protected amine is then deprotected (e.g., hydrogenolysis for a benzyl protecting group or acid cleavage for a Boc group) to yield Sitagliptin free base.
- **Salt Formation:** The free base is dissolved in a suitable solvent (e.g., isopropanol/water) and treated with phosphoric acid to precipitate the final active pharmaceutical ingredient, Sitagliptin phosphate monohydrate.

## Quality Control for (R)-Sitagliptin Phosphate

| Test                | Method                                                         | Specification               |
|---------------------|----------------------------------------------------------------|-----------------------------|
| Identity            | $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{31}\text{P}$ NMR, MS | Conforms to structure       |
| Purity              | HPLC (C18 column)                                              | $\geq 99.0\%$               |
| Enantiomeric Purity | Chiral HPLC                                                    | $\geq 99.8\%$ ee (R-isomer) |
| Assay               | Titration or HPLC                                              | 98.0 - 102.0%               |

## Part IV: The SGLT2 Inhibitor Class - Synthesis of Dapagliflozin

Sodium-glucose co-transporter 2 (SGLT2) inhibitors lower blood glucose by blocking its reabsorption in the kidneys, thereby promoting its excretion in the urine.[5][6] The key structural feature is a C-aryl glycoside, where the sugar anomeric carbon is directly bonded to an aromatic ring, making it resistant to enzymatic cleavage.

## Protocol 4: Synthesis of Dapagliflozin

The synthesis of C-aryl glucosides like Dapagliflozin is challenging. This protocol outlines a common strategy involving the coupling of a protected glucose derivative with an aryl metallic species.[16][21]

### Key Step: C-Aryl Glycoside Formation

- **Aryl Precursor Synthesis:** The diaryl methane core (4-chloro-3-(4-ethoxybenzyl)bromobenzene) is prepared via Friedel-Crafts acylation followed by reduction. [22]
- **Organometallic Formation:** The aryl bromide precursor is dissolved in an anhydrous ethereal solvent (e.g., THF/Toluene) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating the corresponding aryllithium species.[21]
  - **Rationale:**The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.
- **Coupling Reaction:** A solution of a protected glucono-1,5-lactone (e.g., tetra-O-trimethylsilyl-D-glucono-1,5-lactone) in an anhydrous solvent is added slowly to the aryllithium solution at -78 °C.[21] This results in the nucleophilic attack of the aryllithium onto the lactone carbonyl, forming a lactol intermediate.
- **Reduction and Deprotection:** The intermediate lactol is not isolated. Instead, it is treated in situ with a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., boron trifluoride etherate) to reduce the anomeric hydroxyl group, forming the C-glycoside bond.[21][22] The protecting groups (e.g., TMS) are subsequently removed under acidic or basic conditions (e.g., methanolic HCl or LiOH) to yield Dapagliflozin.[21]

- Purification: Dapagliflozin is purified via column chromatography or by forming a crystalline co-crystal (e.g., with (S)-propylene glycol) to achieve high purity.[16]

## Quality Control for Dapagliflozin

| Test                  | Method                                    | Specification               |
|-----------------------|-------------------------------------------|-----------------------------|
| Identity              | $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, MS | Conforms to structure       |
| Purity                | HPLC (C18 column)                         | $\geq 99.0\%$               |
| Stereochemical Purity | Optical Rotation / Chiral HPLC            | Conforms to $\beta$ -anomer |

## References

- Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). Vertex AI Search.
- A Concise and Efficient Synthesis of Dapagliflozin. (2019). Organic Process Research & Development, ACS Publications.
- Ullmann condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [\[Link\]](#)
- What is the mechanism of action of Oral Hypoglycemic Agents (OHAs) in a patient with type 2 diabetes? (2026). Dr.Oracle.
- Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action. (n.d.). MDPI. Retrieved January 16, 2026, from [\[Link\]](#)
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [\[Link\]](#)
- Ullmann reaction. (n.d.). Slideshare. Retrieved January 16, 2026, from [\[Link\]](#)
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Google Cloud.
- What is the mechanism of action of oral hypoglycemic agents in adults with type 2 diabetes mellitus, particularly those with a history of obesity or cardiovascular risk factors? (2026). Dr.Oracle.
- Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 16, 2026, from [\[Link\]](#)

- Oral Hypoglycemic Medications. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 16, 2026, from [\[Link\]](#)
- Pharmacology of oral hypoglycaemic drugs. (2023). Deranged Physiology. Retrieved January 16, 2026, from [\[Link\]](#)
- Quality Control Measures for APIs. (2024). The Pharma Master. Retrieved January 16, 2026, from [\[Link\]](#)
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). MDPI. Retrieved January 16, 2026, from [\[Link\]](#)
- Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2025). bioRxiv. Retrieved January 16, 2026, from [\[Link\]](#)
- Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved January 16, 2026, from [\[Link\]](#)
- Generation of Potent and Stable GLP-1 Analogues Via “Serine Ligation”. (2022). Baker Lab. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthesis method of metformin hydrochloride. (2017). SciSpace. Retrieved January 16, 2026, from [\[Link\]](#)
- Asymmetric hydrogenation of imines for preparation of chiral amines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)
- Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. (n.d.). Organic Letters, ACS Publications. Retrieved January 16, 2026, from [\[Link\]](#)
- New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. (n.d.). MDPI. Retrieved January 16, 2026, from [\[Link\]](#)
- Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. (n.d.). ACS Publications. Retrieved January 16, 2026, from [\[Link\]](#)

- Solid phase synthesis of glucagon-like peptide-1 analogues under microwave irradiation and their hypoglycemic activities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)
- Ullmann Reaction. (2025). J&K Scientific LLC. Retrieved January 16, 2026, from [\[Link\]](#)
- Testing of Active Pharmaceutical Ingredients (APIs). (n.d.). EDQM. Retrieved January 16, 2026, from [\[Link\]](#)
- A method for preparing a glp-1 analogue by solid-phase peptide synthesis. (n.d.). Google Patents.
- Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)
- GLP-1s and beyond: Precision flow chemistry enables rapid scale-up and pilot scale synthesis of complex therapeutic peptides. (2025). Vapourtec. Retrieved January 16, 2026, from [\[Link\]](#)
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [\[Link\]](#)
- synthesis method and application of metformin hydrochloride. (2023). Justia Patents. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthesis of Aryl-C-Glycosides. (2021). ChemistryViews. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthetic method of metformin hydrochloride. (n.d.). Google Patents.
- Preparation method of metformin hydrochloride. (n.d.). Eureka | Patsnap. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PMC - NIH. Retrieved January 16, 2026, from [\[Link\]](#)

- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). RSC Publishing. Retrieved January 16, 2026, from [\[Link\]](#)
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF<sub>4</sub>. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [\[Link\]](#)
- DAPAGLIFLOZIN. (2021). New Drug Approvals. Retrieved January 16, 2026, from [\[Link\]](#)
- Dapagliflozin – structure, synthesis, and new indications. (2021). ResearchGate. Retrieved January 16, 2026, from [\[Link\]](#)
- Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF β-C-ARYL GLUCOSIDES. (n.d.). Google Patents.
- How is Glibenclamide Sulfonamide(Intermediate) Manufactured? (2025). PYG Lifesciences. Retrieved January 16, 2026, from [\[Link\]](#)
- Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. (2021). PubMed. Retrieved January 16, 2026, from [\[Link\]](#)
- Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ARUP Laboratories. Retrieved January 16, 2026, from [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. arborpharmchem.com [[arborpharmchem.com](http://arborpharmchem.com)]
- 2. bocsci.com [[bocsci.com](http://bocsci.com)]
- 3. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [[ufag-laboratorien.ch](http://ufag-laboratorien.ch)]
- 4. droracle.ai [[droracle.ai](http://droracle.ai)]

- 5. droracle.ai [droracle.ai]
- 6. Oral Hypoglycemic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action [mdpi.com]
- 10. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 11. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
- 13. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 18. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of Model Compounds for Hypoglycemic Activity Studies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268014#preparation-of-model-compounds-for-hypoglycemic-activity-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)